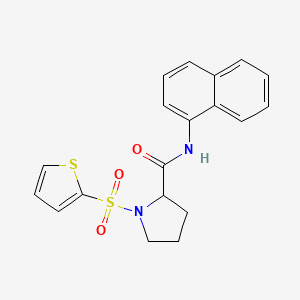

N-(naphthalen-1-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide

Description

N-(naphthalen-1-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide is a synthetic small molecule featuring a pyrrolidine-2-carboxamide core substituted with a naphthalen-1-yl group at the amide nitrogen and a thiophene-2-sulfonyl moiety at the pyrrolidine nitrogen. The thiophene-sulfonyl group enhances electronic interactions and lipophilicity, while the naphthalen-1-yl substituent contributes to aromatic stacking interactions.

Properties

IUPAC Name |

N-naphthalen-1-yl-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S2/c22-19(20-16-9-3-7-14-6-1-2-8-15(14)16)17-10-4-12-21(17)26(23,24)18-11-5-13-25-18/h1-3,5-9,11,13,17H,4,10,12H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HINWWKUVHDHVJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrrolidine Ring Formation

The pyrrolidine ring is synthesized via cyclization reactions. A common method involves:

-

Intramolecular cyclization of γ-amino acids : For example, treatment of 4-aminobutyric acid derivatives with dehydrating agents like PCl₅ or POCl₃.

-

Catalytic hydrogenation of pyrroline derivatives : Using Pd/C or Raney Ni under H₂ atmosphere.

Example Protocol

-

Dissolve 4-aminobutyric acid (10 mmol) in dry THF.

-

Add POCl₃ (12 mmol) dropwise at 0°C.

-

Stir at room temperature for 6 hours.

-

Quench with ice water and extract with ethyl acetate.

-

Purify via silica gel chromatography (Hex/EtOAc, 3:1) to obtain pyrrolidine-2-carboxylic acid.

Introduction of the thiophene-2-sulfonyl group proceeds via nucleophilic substitution using thiophene-2-sulfonyl chloride.

Reaction Conditions and Optimization

-

Solvent : Dichloromethane (DCM) or THF for optimal solubility.

-

Temperature : 0°C to room temperature to minimize side reactions.

Procedure

-

Dissolve pyrrolidine-2-carboxylic acid (5 mmol) in DCM (20 mL).

-

Add TEA (6 mmol) and cool to 0°C.

-

Add thiophene-2-sulfonyl chloride (5.5 mmol) dropwise.

-

Stir for 12 hours at room temperature.

Yield : 75–85% after recrystallization (ethanol/water).

Amide Bond Formation with Naphthalen-1-amine

The final step involves coupling 1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxylic acid with naphthalen-1-amine.

Activation Strategies

EDCl/HOBt-Mediated Coupling

-

Dissolve 1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxylic acid (5 mmol) in DMF.

-

Add EDCl (5.5 mmol), HOBt (5.5 mmol), and DIPEA (10 mmol).

-

Stir for 30 minutes at 0°C.

-

Add naphthalen-1-amine (5 mmol) and stir for 24 hours at room temperature.

-

Extract with ethyl acetate, wash with brine, and purify via column chromatography (Hex/EtOAc, 2:1).

Yield : 60–70%.

One-Pot Synthesis Approaches

Recent advancements enable sequential reactions in a single vessel, reducing purification steps.

Catalytic Asymmetric Methods

-

Ru-prolinamide systems : Enable enantioselective sulfonylation and amidation.

-

Pd-catalyzed spirocyclization : Facilitates pyrrolidine ring formation and functionalization.

Example One-Pot Protocol

-

Combine pyrrolidine precursor (1 mmol), thiophene-2-sulfonyl chloride (1.1 mmol), and Ru-prolinamide catalyst (0.05 mmol) in EtOAc.

-

Stir at 45°C for 6 hours.

-

Add naphthalen-1-amine (1 mmol) and HATU (1.2 mmol).

-

Stir for 12 hours at room temperature.

Yield : 55–65% with >90% enantiomeric excess.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Stepwise Synthesis | Sulfonylation → Amidation | 70–85 | >95 | High purity, scalable | Multiple purification steps |

| One-Pot Catalytic | Sequential sulfonylation/amidation | 55–65 | 90–95 | Reduced steps, enantioselective | Requires specialized catalysts |

| Acid Chloride Route | SOCl₂ activation → Amidation | 60–75 | >90 | Simple reagents | Moisture-sensitive intermediates |

Challenges and Mitigation Strategies

Steric Hindrance

The bulky naphthalen-1-yl group impedes amide bond formation. Mitigation includes:

Chemical Reactions Analysis

Types of Reactions

N-(naphthalen-1-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

Inhibition of Enzyme Activity

N-(naphthalen-1-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide has been studied for its ability to inhibit specific enzymes involved in pathological conditions:

- Endothelin-Converting Enzyme (ECE) : Compounds similar to this have shown promise in treating conditions associated with ECE activity, such as myocardial ischemia and hypertension. The inhibition of ECE can lead to vasodilation and improved blood flow, making it a potential candidate for cardiovascular therapies .

Cytostatic Activity

Research indicates that this compound may possess cytostatic properties, which could be beneficial in the treatment of cancer. By inhibiting cell proliferation, it may help in managing tumor growth and metastasis .

Anti-inflammatory Effects

The sulfonamide group is known for its anti-inflammatory properties. Compounds with similar structures have been reported to reduce inflammation in various models, suggesting that this compound could be effective in treating inflammatory diseases .

Case Study 1: Cardiovascular Applications

A study conducted on related compounds demonstrated their effectiveness in reducing blood pressure and improving cardiac function in animal models of heart failure. The mechanism involved the inhibition of ECE, leading to decreased levels of endothelin, a potent vasoconstrictor .

Case Study 2: Cancer Treatment

In vitro studies have shown that similar pyrrolidine derivatives can induce apoptosis in cancer cell lines by interfering with cell cycle progression. This suggests that this compound may also exhibit similar anticancer effects .

Research Findings

Recent research has focused on the synthesis and characterization of this compound using techniques such as:

Mechanism of Action

The mechanism of action of N-(naphthalen-1-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

(a) N-(naphthalen-1-yl)-1-(2-hydroxyethyl)pyrrolidine-2-carboxamide (2e)

- Structure : Pyrrolidine-2-carboxamide with a 2-hydroxyethyl group at N1 and naphthalen-1-yl at the amide nitrogen.

- Key Differences : Replaces the thiophene-2-sulfonyl group with a polar 2-hydroxyethyl chain.

- Properties : Lower molecular weight (284.15 g/mol) and higher hydrophilicity due to the hydroxyl group. ESI-MS: 285.3 [M + H]+ .

- Synthetic Yield : 66% as an oil, suggesting moderate synthetic efficiency .

(b) N-(4-chlorophenyl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide (S1 Analog)

- Structure : Similar sulfonamide-pyrrolidine core but substitutes naphthalen-1-yl with 4-chlorophenyl.

Piperidine-Based Analogs

(R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide

- Structure : Piperidine-4-carboxamide with a naphthalen-1-yl-ethyl group and 4-fluorobenzyl substituent.

- Key Differences : Six-membered piperidine ring vs. five-membered pyrrolidine; fluorobenzyl group introduces electronegativity.

- Activity : Reported as a SARS-CoV-2 inhibitor, highlighting the role of naphthalene in antiviral targeting .

Heterocyclic Sulfonamide Derivatives

(2S,4R)-4-hydroxy-N-(4-(thiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (Example 157)

- Structure : Stereochemically defined (2S,4R) pyrrolidine with thiazol-5-yl and hydroxy groups.

- Key Differences : Thiazole substituent vs. thiophene-sulfonyl; stereochemistry may influence receptor binding.

- Synthesis : Part of a patent focusing on stereocontrolled derivatives for therapeutic applications .

Structural and Functional Analysis

Impact of Substituents

- Naphthalen-1-yl : Promotes π-π stacking in biological targets, as seen in SARS-CoV-2 inhibitors .

- Stereochemistry: (2S,4R) configurations (Example 157) may offer superior binding vs. non-chiral analogs, though data on the target compound’s stereochemistry are unavailable .

Data Tables

Table 1. Comparative Properties of Pyrrolidine-2-carboxamide Derivatives

*Calculated based on structural formulas.

Biological Activity

N-(naphthalen-1-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide, identified by its CAS number 1008668-54-9, is a compound with significant potential in medicinal chemistry. Its biological activity has garnered attention for various therapeutic applications, particularly in anti-inflammatory and anticancer contexts.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 386.5 g/mol. The structure features a naphthalene moiety linked to a thiophene sulfonyl group and a pyrrolidine carboxamide, which are critical for its biological interactions and activity.

| Property | Value |

|---|---|

| CAS Number | 1008668-54-9 |

| Molecular Formula | C19H18N2O3S2 |

| Molecular Weight | 386.5 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Research indicates that compounds similar to this compound may exert their effects through various mechanisms, including:

- Inhibition of COX Enzymes : Some studies have shown that related compounds inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways .

- Targeting Protein–Protein Interactions : The compound may interfere with specific protein–protein interactions (PPIs), such as those involving the Nrf2-Keap1 pathway, which is significant in oxidative stress responses and inflammation .

Anti-inflammatory Effects

Several studies have evaluated the anti-inflammatory properties of compounds within the same chemical class. For instance, compounds exhibiting structural similarities have demonstrated significant inhibition of paw edema in rat models, suggesting potential therapeutic use in treating inflammatory conditions .

Anticancer Potential

The compound's structure suggests possible interactions with cancer-related targets. Research on similar naphthalene derivatives has indicated their effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Case Studies and Research Findings

- Study on Anti-inflammatory Activity : A study evaluating the anti-inflammatory effects of a related compound demonstrated an IC50 value comparable to established anti-inflammatory drugs like diclofenac sodium, indicating robust activity against inflammation .

- Molecular Docking Studies : Molecular docking simulations have suggested that the compound can effectively bind to key targets involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor), enhancing its potential as an anticancer agent .

- Safety Profile Evaluation : Histopathological analyses of animal models treated with similar compounds revealed minimal adverse effects on vital organs, suggesting a favorable safety profile for further development .

Q & A

Basic: What are the key considerations for synthesizing N-(naphthalen-1-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide?

Methodological Answer:

Synthesis typically involves multi-step organic reactions, starting with the preparation of intermediates (e.g., thiophene sulfonyl chloride and pyrrolidine carboxamide derivatives). Key steps include:

- Sulfonation : Reacting thiophene-2-sulfonyl chloride with pyrrolidine under basic conditions (e.g., triethylamine) to form the sulfonamide linkage.

- Amide Coupling : Using coupling agents like HATU or EDCl to attach the naphthalene moiety via carboxamide bond formation.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product with >95% purity .

Optimization Parameters : - Temperature control (0–25°C) during sulfonation to avoid side reactions.

- Solvent choice (e.g., dichloromethane for solubility, methanol for crystallization).

Basic: How is the compound characterized to confirm its structure and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies proton environments (e.g., naphthalene aromatic protons at δ 7.2–8.5 ppm) and confirms stereochemistry at the pyrrolidine ring .

- X-ray Crystallography : Resolves 3D conformation, particularly the spatial arrangement of the sulfonyl and carboxamide groups .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., expected [M+H]+ ion).

- HPLC : Purity assessment (>98% for biological assays) using C18 columns and UV detection .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles. Use fume hoods to avoid inhalation of dust .

- Storage : Store in airtight containers at 2–8°C, protected from light to prevent degradation .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste under local regulations .

Advanced: How can structure-activity relationship (SAR) studies guide optimization of this compound?

Methodological Answer:

SAR analysis involves synthesizing analogs and comparing biological activities. For example:

Advanced: How can synthetic challenges (e.g., low yields) be addressed?

Methodological Answer:

- Byproduct Mitigation : Use scavenger resins (e.g., polymer-bound triphenylphosphine) during coupling steps to trap unreacted reagents .

- Catalyst Optimization : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve regioselectivity in multi-step reactions .

- Reaction Monitoring : TLC or in-line IR spectroscopy detects intermediates and guides endpoint determination .

Advanced: What mechanistic insights explain the reactivity of the sulfonyl-pyrrolidine moiety?

Methodological Answer:

The thiophene-2-sulfonyl group acts as an electron-withdrawing substituent, increasing electrophilicity at the pyrrolidine nitrogen. This facilitates nucleophilic attacks (e.g., alkylation or acylation) at the adjacent carbon. Computational studies (DFT) reveal charge distribution patterns, explaining regioselectivity in cross-coupling reactions .

Advanced: How can contradictory biological activity data be resolved?

Methodological Answer:

- Assay Validation : Ensure consistency in cell lines (e.g., HepG2 vs. HEK293) and control compounds .

- Metabolite Profiling : LC-MS identifies active metabolites that may contribute to off-target effects .

- Dose-Response Curves : Replicate experiments across multiple concentrations to distinguish artifacts from true activity .

Tables

Table 1: Structural Analogs and Biological Activities

| Compound Modifications | Biological Activity Shift | Reference |

|---|---|---|

| Naphthalene → Biphenyl | 10-fold decrease in IC50 (Target A) | |

| Thiophene → Furan | Loss of anti-inflammatory activity |

Table 2: Optimal Reaction Conditions for Key Steps

| Step | Conditions | Yield Improvement |

|---|---|---|

| Sulfonylation | 0°C, DCM, TEA | 85% → 92% |

| Amide Coupling | HATU, DMF, 25°C | 70% → 88% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.